Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate is a chemical compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The synthesis of this compound typically involves the halogenation of a precursor compound followed by cyanation. For instance, starting with 2-(trifluoromethyl)benzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The carboxylic acid group is then converted to an ester by reacting with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the use of large-scale reactors and controlled reaction conditions to maintain consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Interaction with microbial cell membranes
Anticancer: Inhibition of cancer cell proliferation pathways
Comparison with Similar Compounds
Ethyl 4-bromo-3-cyano-2-(trifluoromethyl)benzoate
Ethyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate
Uniqueness: Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. This positioning allows for selective reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-4-7(12)3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGIQBLWONPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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